Cas no 1033618-49-3 ((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chiral imidazolium salt with a well-defined stereochemistry, making it valuable in asymmetric synthesis and catalysis. The compound features a rigid bicyclic structure with methoxy and phenyl substituents, enhancing its stability and selectivity in reactions. The tetrafluoroborate counterion ensures good solubility in polar organic solvents while maintaining low nucleophilicity. Its stereospecific configuration (4S,5S) is particularly advantageous for applications in enantioselective transformations, such as hydrogenation or C–C bond-forming reactions. This compound is commonly employed as a precursor for chiral N-heterocyclic carbene (NHC) ligands, offering precise control over reaction outcomes in organometallic and coordination chemistry.
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate structure
1033618-49-3 structure
商品名:(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
CAS番号:1033618-49-3
MF:C29H27BF4N2O2
メガワット:522.299
CID:5086468
PubChem ID:169545383

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate 化学的及び物理的性質

名前と識別子

    • (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
    • 1033618-49-3
    • インチ: 1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1/t28-,29-;/m0./s1
    • InChIKey: AKRJFZYYMXMMLM-OCPPCWRMSA-N
    • ほほえんだ: [B+3]([F-])([F-])([F-])[F-].O(C1C=CC=CC=1[N+]1=CN(C2C=CC=CC=2OC)[C@@H](C2C=CC=CC=2)[C@@H]1C1C=CC=CC=1)C

計算された属性

  • せいみつぶんしりょう: 522.2101709g/mol
  • どういたいしつりょう: 522.2101709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 38
  • 回転可能化学結合数: 6
  • 複雑さ: 604
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.7Ų

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P020283-100mg
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
1033618-49-3 97%
100mg
$136.00 2023-12-26
1PlusChem
1P020283-250mg
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
1033618-49-3 97%
250mg
$215.00 2023-12-26

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate 関連文献

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborateに関する追加情報

Comprehensive Guide to (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS 1033618-49-3)

The (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS 1033618-49-3) is a specialized chiral ionic compound gaining significant attention in asymmetric synthesis and pharmaceutical research. This imidazolium-based salt features a unique stereochemistry with 4S,5S configuration and tetrafluoroborate counterion, making it particularly valuable for catalytic applications and as a building block in medicinal chemistry.

Recent studies highlight the growing demand for chiral auxiliaries and asymmetric catalysts in drug development, where this compound shows exceptional promise. Researchers are particularly interested in its potential for enantioselective transformations, a hot topic in green chemistry and sustainable pharmaceutical manufacturing. The presence of methoxyphenyl groups and diphenyl substitution contributes to its steric and electronic properties, which are crucial for selective molecular interactions.

The compound's crystalline structure and ionic character (due to the tetrafluoroborate anion) make it suitable for various applications in materials science. Current market trends indicate increasing interest in such imidazolium salts for advanced material development, particularly in ionic liquid technologies and electrolyte formulations. Its thermal stability and solubility profile are frequently discussed in scientific forums, with many researchers exploring its potential in energy storage applications.

From a synthetic chemistry perspective, the (4S,5S)-configuration of this compound offers unique advantages in stereocontrolled reactions. Pharmaceutical companies are actively investigating its use as a chiral template or organocatalyst for producing enantiomerically pure compounds. The 2-methoxyphenyl substituents provide additional coordination sites that can influence reaction outcomes, making it a versatile tool for complex molecular constructions.

Quality control of 1033618-49-3 requires careful attention to its enantiomeric purity and counterion content. Advanced analytical techniques like chiral HPLC and NMR spectroscopy are essential for characterizing this material. The scientific community continues to explore novel synthetic routes to improve the yield and scalability of this valuable compound, addressing one of the most frequently asked questions in process chemistry forums.

Environmental and safety considerations for handling (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate follow standard laboratory protocols for ionic compounds. While not classified as hazardous, proper storage conditions (typically anhydrous environment at room temperature) are recommended to maintain its stability and performance characteristics. These handling protocols are particularly important for researchers working with air-sensitive compounds or in moisture-controlled environments.

The commercial availability of CAS 1033618-49-3 has expanded in recent years, with several specialty chemical suppliers offering this compound in research quantities. Pricing trends reflect the growing demand for high-purity chiral compounds in pharmaceutical R&D. Current applications in drug discovery focus on its potential as a molecular scaffold for kinase inhibitors and other therapeutic agents targeting protein-protein interactions.

Future research directions for this compound include exploring its electrochemical properties and potential applications in redox-active materials. The combination of aromatic systems and ionic character makes it an interesting candidate for advanced material development. As the field of chiral ionic liquids continues to grow, compounds like (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate are expected to play increasingly important roles in both academic and industrial settings.

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